![molecular formula C14H9NO6 B597568 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid CAS No. 1261894-05-6](/img/structure/B597568.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid
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Overview
Description
“Benzo[d][1,3]dioxol-5-ylboronic acid” is a boronic acid that can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of related compounds such as “Benzo[d][1,3]dioxol-5-ylboronic acid” has been analyzed .
Chemical Reactions Analysis
“Benzo[d][1,3]dioxol-5-ylboronic acid” can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .
Scientific Research Applications
Synthesis of Anticancer Agents
The methylenedioxyphenyl group is a common moiety in many bioactive compounds, including anticancer agents. Researchers have designed and synthesized derivatives of 3-(3,4-Methylenedioxyphenyl)-5-nitrobenzoic acid to evaluate their anticancer activity against various cancer cell lines . These compounds can induce cell cycle arrest and apoptosis, making them potential candidates for cancer therapy.
Development of Anti-Inflammatory Drugs
Compounds containing the 1,3-benzodioxol moiety have been used in the synthesis of drugs with anti-inflammatory properties. The nitro group in 3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid can be modified to enhance its pharmacological activity, potentially leading to new treatments for conditions like rheumatoid arthritis .
Organic Synthesis Intermediates
The benzoic acid component of 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid makes it a valuable intermediate in organic synthesis. It can be used to prepare various dioxolane derivatives, which are key intermediates in the synthesis of more complex organic molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-14(17)10-3-9(4-11(5-10)15(18)19)8-1-2-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOUCOQRLOAZHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689936 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-05-6 |
Source
|
Record name | Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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